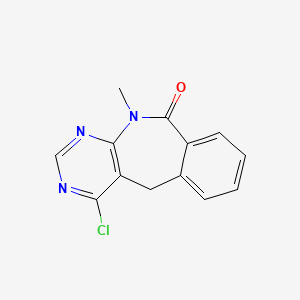

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one

Description

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is a heterocyclic compound characterized by a fused pyrimido-benzazepinone scaffold. Its structure includes a pyrimidine ring fused to a benzazepinone system, with a chlorine substituent at position 4 and a methyl group at position 11.

Properties

CAS No. |

64261-43-4 |

|---|---|

Molecular Formula |

C13H10ClN3O |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

1-chloro-5-methyl-11H-pyrimido[4,5-c][2]benzazepin-6-one |

InChI |

InChI=1S/C13H10ClN3O/c1-17-12-10(11(14)15-7-16-12)6-8-4-2-3-5-9(8)13(17)18/h2-5,7H,6H2,1H3 |

InChI Key |

BPXGGZBTRPBWBG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-aminopyrimidine.

Cyclization Reaction: The key step involves a cyclization reaction to form the pyrimidobenzazepine core. This is usually achieved through a condensation reaction under acidic or basic conditions.

Oxidation: The final step involves the oxidation of the intermediate to form the desired 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of azides or thiols.

Scientific Research Applications

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Scaffolds

The pyrimido-benzazepinone core distinguishes this compound from other heterocyclic systems. Key comparisons include:

- Pyrrolo[2,3-b:4,5-c']dipyridine Derivatives: These compounds, identified in Tau protein aggregation studies, exhibit high affinity for aggregated Tau and reduced binding to monoamine oxidase A (MAO-A) compared to pyrido[4,3-b]indole derivatives like AV1451 .

- Triazolo[4,3-c]pyrimidines: As seen in triazolo-pyrimidine isomers (e.g., compounds 8 and 9 from ), minor structural variations (e.g., substituent positions) significantly alter NMR chemical shifts and melting points. For instance, [1,2,4]triazolo[4,3-c]pyrimidines exhibit downfield-shifted protons and higher melting points than their [1,5-c] isomers . The chloro and methyl groups in the target compound likely induce similar effects, increasing its melting point and creating unique NMR signatures.

Pharmacological Activity

- Tau Protein Targeting : Pyrrolodipyridine derivatives demonstrate superior Tau-binding selectivity over MAO-A compared to pyrido-indole scaffolds . The target compound’s chlorine substituent could enhance electrophilic interactions with Tau aggregates, while its methyl group may improve metabolic stability.

- MAO-A Binding: Structural rigidity and substituent electronegativity influence off-target binding. The pyrimido-benzazepinone system, with its electron-withdrawing chlorine, may reduce MAO-A affinity compared to less polarized scaffolds like AV1451 .

Physicochemical Properties

Key differences in physical properties arise from substituents and core structures:

The chlorine substituent in the target compound likely increases molecular polarity and hydrogen-bonding capacity, affecting solubility and crystallization behavior .

Biological Activity

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one, with the molecular formula C13H10ClN3O and CAS number 64261-43-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

The compound is characterized by its unique structure, which includes a chlorine atom that enhances its reactivity and biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN3O |

| Molecular Weight | 259.69 g/mol |

| IUPAC Name | 1-chloro-5-methyl-11H-pyrimido[4,5-c]benzazepin-6-one |

| CAS Number | 64261-43-4 |

The biological activity of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is believed to involve interactions with specific molecular targets in biological systems. These interactions can modulate various signaling pathways related to cell growth, apoptosis, and metabolism. The compound has been studied for its potential effects on:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit tumor cell growth and induce apoptosis in cancer cell lines.

Biological Activity Studies

Several studies have focused on the biological activities of this compound. Below are notable findings from recent research:

- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Effects : Research indicates that 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

- Neuroprotective Effects : Preliminary studies suggest that this compound may also have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Apoptosis assays indicated an increase in apoptotic markers such as caspase activation.

Case Study 2: Antimicrobial Activity

In a separate investigation assessing the antimicrobial properties of the compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results highlight the compound's potential as a lead for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using titanium tetrachloride (TiCl₄) as a catalyst, with yields up to 69% under optimized conditions. Critical parameters include temperature control (reflux conditions), stoichiometric ratios of reactants, and purification via column chromatography to isolate the target compound from by-products (e.g., 11% yield of a dibenzodiazepine derivative formed during synthesis) . Alternative routes involve refluxing intermediates in acetic anhydride to achieve ring closure, as demonstrated in pyrimidine-fused heterocycle syntheses .

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming regioselectivity and substituent positions. For example, methyl groups in similar pyrimido-benzazepinones exhibit distinct singlet peaks in the range δ 2.8–3.2 ppm .

- HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and verifies molecular ion peaks .

- X-ray crystallography : Used to resolve bond angles (e.g., C–N–C angles ≈ 118.5°) and confirm fused-ring conformations in structurally ambiguous cases .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?

- Methodological Answer :

- Temperature modulation : Lowering reaction temperatures (e.g., from reflux to 60°C) reduces side reactions like over-cyclization.

- Catalyst screening : Replacing TiCl₄ with milder Lewis acids (e.g., ZnCl₂) may minimize unwanted amidine by-products .

- In-situ monitoring : Use TLC or inline UV spectroscopy to track reaction progress and terminate before by-product accumulation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in substituted benzazepinones) that cause splitting inconsistencies .

- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .

- Isotopic labeling : Introduce deuterium at suspected reactive sites to clarify coupling patterns .

Q. What computational approaches predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase domains), leveraging the compound’s fused-ring scaffold for hydrophobic interactions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituent’s electron-withdrawing effect enhances electrophilicity at the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.